3,5-Ditert-butyl-4-nitroaniline

Descripción

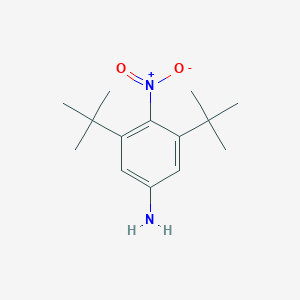

3,5-Ditert-butyl-4-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the para position and bulky tert-butyl substituents at the meta positions of the aniline backbone. The tert-butyl groups introduce significant steric hindrance, which influences its chemical reactivity, solubility, and stability compared to simpler nitroaniline derivatives. Its structural uniqueness makes it valuable in specialized applications, such as intermediates for dyes, stabilizers, or ligands in coordination chemistry.

Propiedades

Fórmula molecular |

C14H22N2O2 |

|---|---|

Peso molecular |

250.34g/mol |

Nombre IUPAC |

3,5-ditert-butyl-4-nitroaniline |

InChI |

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(15)8-11(14(4,5)6)12(10)16(17)18/h7-8H,15H2,1-6H3 |

Clave InChI |

MMWKKMHFSBKVKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)N |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Differences

The tert-butyl substituents in 3,5-Ditert-butyl-4-nitroaniline distinguish it from simpler nitroanilines like 3-nitroaniline and 4-nitroaniline (). These groups:

- Increase steric bulk , reducing reactivity in nucleophilic substitution or condensation reactions.

- Enhance solubility in nonpolar solvents due to hydrophobic interactions, unlike unsubstituted nitroanilines, which are more polar .

- Stabilize the nitro group against reduction or degradation, as seen in the instability of diamine derivatives in .

By contrast, 3-nitroaniline and 4-nitroaniline lack bulky substituents, making them more reactive but less stable under harsh conditions .

Stability and Handling

- This compound : Enhanced stability due to tert-butyl groups reduces susceptibility to oxidation and hydrolysis. However, like other nitroanilines, it may decompose under extreme heat or acidic conditions.

- 3-Nitroaniline : Prone to degradation under prolonged storage or exposure to light, as indicated by its use as a labile standard in environmental analysis () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.